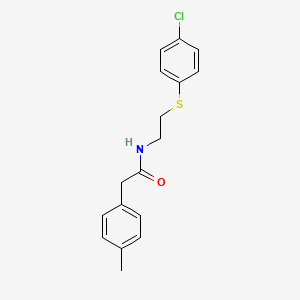
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide, commonly known as CSE, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system (ECS). The ECS is a complex system that regulates various physiological processes, including pain sensation, appetite, and mood. The inhibition of FAAH by CSE leads to an increase in the levels of endocannabinoids, which can have significant therapeutic effects.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
The compound and its derivatives have been synthesized through a series of chemical reactions starting from precursors like 4-chlorophenoxyacetic acid, leading to various substituted acetamides. These synthesized derivatives have shown significant antibacterial activity against both gram-negative and gram-positive bacteria, as well as moderate anti-enzymatic potential. The study also highlighted the compounds' moderate cytotoxicity, making them potential candidates for further pharmacological evaluation (Siddiqui et al., 2014).
Anticancer Potential
Another derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and its structure was elucidated, revealing anticancer activity through in silico modeling targeting the VEGFr receptor. The compound's crystal structure was solved, showing significant interactions that could be exploited in drug design (Sharma et al., 2018).
Antimicrobial and Antifungal Studies
Further studies on sulfanilamide derivatives, including similar compounds, have demonstrated their potential in antimicrobial and antifungal applications. These studies underline the importance of the molecular structure in determining the compounds' effectiveness against various microbial strains, although the specific activities of the N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide compound were not directly mentioned (Lahtinen et al., 2014).
Vibrational Spectroscopy and Molecular Docking
Vibrational spectroscopy and molecular docking studies on an antiviral active molecule with a similar structure provided insights into the compound's interaction with biological systems. These studies highlighted the compound's stability and interaction with viral proteins, suggesting potential applications in antiviral therapy (Mary et al., 2022).
Glutaminase Inhibition for Cancer Therapy
Research on analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, a compound structurally related to the topic, has shown potent inhibition of kidney-type glutaminase, a promising target in cancer therapy. These findings support the exploration of similar acetamide derivatives for their therapeutic potential (Shukla et al., 2012).
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13-2-4-14(5-3-13)12-17(20)19-10-11-21-16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDFICGYUYVEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzonitrile, 3-[[2,3-dihydro-7-(methylthio)-1-oxo-1H-inden-4-yl]oxy]-5-fluoro-](/img/structure/B2728461.png)
![3-{2-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2728462.png)
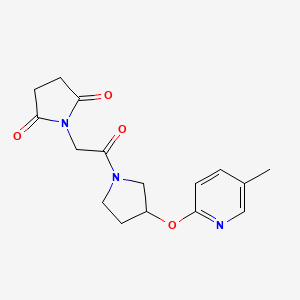

![4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2728468.png)
![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2728470.png)
![3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2728471.png)
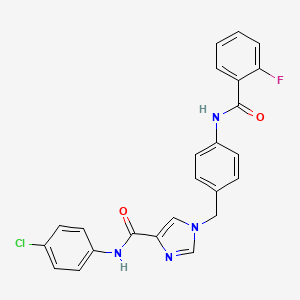
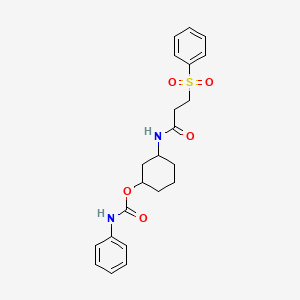
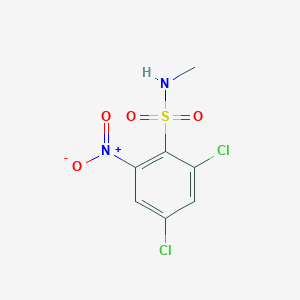
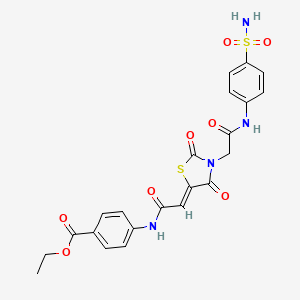

![2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728479.png)
![5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid](/img/structure/B2728482.png)